4-isopropyl-N-(3-methylbenzyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrrole Derivatives : Research demonstrates innovative methods for synthesizing pyrrole derivatives, which are essential in medicinal chemistry and material science. A notable study outlines a strategy for synthesizing α-aminopyrrole derivatives using a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" process. This method facilitates the creation of pyrrolo[1,2-a]pyrimidine derivatives and 2-diazo-2H-pyrrole derivatives, highlighting the versatility of pyrrole-containing compounds in chemical synthesis (Galenko et al., 2019).
Cycloaddition Reactions : Another research area focuses on the cycloaddition reactions involving ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2. This process yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives efficiently, showcasing the potential for constructing complex molecules with significant biological relevance (Cao et al., 2019).
Biological Applications
Anticancer Activity : The synthesis of arylazothiazoles and 1,3,4-thiadiazoles using novel catalysts has shown promising anticancer activity against colon and liver carcinoma cell lines. This research underscores the potential of pyrrole and thiazole derivatives in developing new anticancer agents (Gomha et al., 2015).
Antimicrobial Agents : The design and synthesis of new pyrrole derivatives with modifications such as chlorine, amide, and 1,3-oxazole fragments have been explored for their antimicrobial properties. Some compounds have shown high activity against Staphylococcus and Candida species, indicating the potential of these derivatives as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Safety and Hazards
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)16-17(24-19(21-16)22-9-4-5-10-22)18(23)20-12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNBXQKHZPNSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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